Dual Target Engagement: Ladostigil's Concurrent AChE and MAO-B Inhibition Versus Single-Target Comparators
Ladostigil demonstrates concurrent inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) in a single molecule. In vitro, it inhibits MAO-B with an IC50 of 37.1 μM and AChE with an IC50 of 31.8 μM [1]. In contrast, rivastigmine is a potent AChE and butyrylcholinesterase inhibitor but lacks MAO inhibitory activity, while rasagiline is a selective, irreversible MAO-B inhibitor (IC50 in the nanomolar range, approximately 256 nM for human MAO-B) but has no cholinesterase inhibitory activity [2]. The S-isomer of ladostigil, TV3279, retains ChE inhibitory activity but completely lacks MAO inhibitory activity, demonstrating that the MAO inhibitory property is stereospecific to the R-enantiomer [3].
| Evidence Dimension | Enzyme inhibition (in vitro IC50) |
|---|---|
| Target Compound Data | MAO-B IC50: 37.1 μM; AChE IC50: 31.8 μM |
| Comparator Or Baseline | Rasagiline: MAO-B IC50 ~0.256 μM (no AChE inhibition); Rivastigmine: potent AChE/BuChE inhibitor (no MAO inhibition); TV3279 (S-isomer): ChE inhibitor, no MAO inhibition |
| Quantified Difference | Ladostigil is the only compound among these comparators to exhibit dual MAO-B and AChE inhibition; TV3279 lacks MAO inhibition entirely. |
| Conditions | In vitro enzyme inhibition assays (recombinant human enzymes or rat brain homogenates) |
Why This Matters
This dual activity profile enables a single compound to address both the cholinergic deficit and the dopaminergic/oxidative stress components of neurodegenerative pathology, which is not achievable with rivastigmine, rasagiline, or the S-isomer alone.
- [1] MedChemExpress. Ladostigil (TV-3326) Product Datasheet. Accessed 2026. View Source
- [2] Lutsenko K, Hagenow S, Affini A, Reiner D, Stark H. Design, synthesis, and biological evaluation of dual-target ligands for the treatment of neurodegenerative diseases. (Referencing rasagiline MAO-B IC50 of 256 nM). View Source
- [3] Yogev-Falach M, Bar-Am O, Amit T, Weinreb O, Youdim MB. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing. FASEB J. 2006 Oct;20(12):2177-9. doi: 10.1096/fj.05-4910fje. PMID: 16935943. View Source
